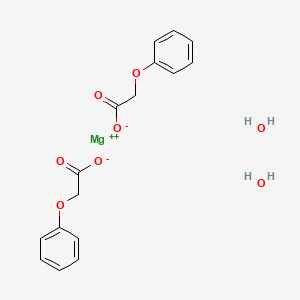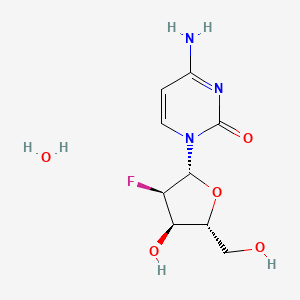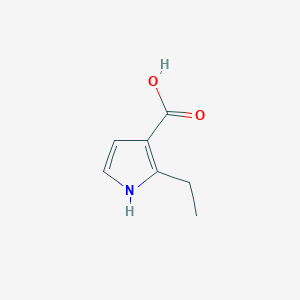![molecular formula C15H14N2O4 B1427558 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid CAS No. 1179647-14-3](/img/structure/B1427558.png)
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid
描述
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid is an organic compound with the molecular formula C15H14N2O4 It is characterized by the presence of a benzoic acid moiety linked to a methoxypyridine group through a formamido bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxypyridine Derivative: The starting material, 2-methoxypyridine, is subjected to formylation to introduce a formyl group at the 3-position.
Amidation Reaction: The formylated methoxypyridine is then reacted with an appropriate amine to form the formamido derivative.
Coupling with Benzoic Acid: The formamido derivative is coupled with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 3-{[(2-Hydroxypyridin-3-yl)formamido]methyl}benzoic acid.
Reduction: Formation of 3-{[(2-Methoxypyridin-3-yl)amino]methyl}benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
科学研究应用
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the benzoic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-{[(2-Hydroxypyridin-3-yl)formamido]methyl}benzoic acid
- 3-{[(2-Methoxypyridin-3-yl)amino]methyl}benzoic acid
- 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}phenylacetic acid
Uniqueness
3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypyridine moiety provides unique electronic properties, while the formamido bridge offers flexibility in molecular interactions.
属性
IUPAC Name |
3-[[(2-methoxypyridine-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-12(6-3-7-16-14)13(18)17-9-10-4-2-5-11(8-10)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOWOVOQRXMTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)


![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)






![[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1427496.png)

![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)
